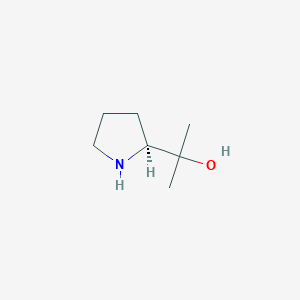

(S)-2-(pyrrolidin-2-yl)propan-2-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXWGNIMIRRWRB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for S 2 Pyrrolidin 2 Yl Propan 2 Ol

Historical and Classical Synthetic Routes

Classical approaches to (S)-2-(pyrrolidin-2-yl)propan-2-ol predominantly rely on the use of the chiral pool, utilizing naturally occurring chiral molecules as starting materials to impart the desired stereochemistry to the final product.

(S)-Proline is a common and inexpensive starting material for the synthesis of a wide array of pyrrolidine-containing compounds. nih.gov Its inherent chirality makes it an ideal precursor for enantiomerically pure targets. The synthesis of this compound from (S)-proline typically involves the transformation of the carboxylic acid functional group into a tertiary alcohol.

A general and straightforward approach begins with the protection of the secondary amine of (S)-proline, commonly as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent side reactions. The protected proline is then converted into an ester, such as a methyl or ethyl ester. The key step involves the addition of an excess of a methyl organometallic reagent, typically methylmagnesium bromide (a Grignard reagent) or methyllithium, to the ester. This addition occurs twice: the first equivalent adds to the ester to form a ketone intermediate, which is not isolated, and a second equivalent immediately adds to the ketone to yield the desired tertiary alcohol upon aqueous workup. The final step is the deprotection of the amine to afford this compound.

Table 1: General Synthetic Sequence from (S)-Proline

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | N-Protection | (Boc)₂O or Cbz-Cl | N-Protected (S)-proline |

| 2 | Esterification | MeOH, H⁺ or EtOH, H⁺ | N-Protected (S)-proline ester |

| 3 | Grignard Addition | CH₃MgBr (excess) | N-Protected this compound |

| 4 | Deprotection | Acid (e.g., HCl) | This compound |

This method is reliable due to the high stereochemical integrity maintained from the starting (S)-proline.

Grignard reactions are fundamental in the synthesis of the precursors to this compound and related structures. google.comrsc.org Beyond the double addition to proline esters, Grignard reagents can be used in more controlled additions to other proline-derived electrophiles.

One such method involves the use of a Weinreb amide derived from N-protected (S)-proline. google.com The reaction of an N-protected (S)-proline Weinreb amide with one equivalent of a methyl Grignard reagent cleanly affords the corresponding N-protected 2-acetylpyrrolidine. This ketone precursor can then be isolated and subsequently reacted with another equivalent of methylmagnesium bromide or a similar organometallic reagent to generate the tertiary alcohol. This two-step sequence from the Weinreb amide offers greater control over the reaction compared to the direct addition to an ester.

Another strategy involves the highly diastereoselective addition of Grignard reagents to chiral N-sulfinyl imines. rsc.org For the synthesis of the target compound, a γ-chloro-N-tert-butanesulfinyl imine can be reacted with a suitable Grignard reagent, leading to a cyclization that forms the pyrrolidine (B122466) ring and establishes the stereocenter at the 2-position with high diastereoselectivity. rsc.org While not a direct synthesis of the title compound, this methodology is crucial for creating substituted pyrrolidine precursors.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to create a single enantiomer of a chiral molecule from achiral or racemic starting materials, often through the use of chiral catalysts or auxiliaries.

The synthesis of chiral amino alcohols, such as this compound, requires precise control over stereochemistry. Several key strategies are employed to achieve this:

Substrate Control: The inherent chirality of the starting material directs the stereochemical outcome of a reaction at a new stereocenter. The synthesis from (S)-proline is a prime example of this, where the existing stereocenter at C2 of the pyrrolidine ring dictates the stereochemistry of the final product.

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is removed. This method is widely used in the synthesis of complex molecules.

Reagent Control: A chiral reagent or catalyst, which is not covalently bonded to the substrate, controls the formation of the new stereocenter. This is the basis of modern asymmetric catalysis and can be highly efficient, requiring only small amounts of the chiral catalyst to produce large quantities of an enantiomerically enriched product. nih.gov

For amino alcohols, methods like the Sharpless asymmetric aminohydroxylation can introduce both the amine and alcohol functionalities stereoselectively across a double bond, although this is more commonly applied to linear systems.

Achieving high enantiomeric excess (ee) is critical for the application of chiral molecules. For pyrrolidine derivatives, several powerful methods have been developed. One notable strategy involves the catalytic enantioselective synthesis of C2-symmetrical pyrrolidines, which can then be further functionalized. For instance, the asymmetric reduction of a diketone using reagents like (-)-diisopinocampheylchloroborane (Ipc₂BCl) can produce a diol with excellent stereoselectivity, which can then be converted into a pyrrolidine ring. nih.gov

A more direct approach to enantioenriched 2-substituted pyrrolidines involves the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines, which has been shown to produce products in high yields and with high diastereoselectivity. rsc.org

Furthermore, catalytic enantioselective methods for the synthesis of chiral 2,2-disubstituted pyrrolidines have been reported. These can involve an asymmetric allylic alkylation to set a stereogenic quaternary center, followed by a stereoretentive ring contraction to yield the desired pyrrolidine. nih.gov Such a sequence has been shown to proceed with retention of stereochemistry, thereby preserving the high enantiomeric excess achieved in the initial alkylation step. nih.gov

Table 2: Comparison of Enantioselective Strategies

| Strategy | Description | Key Features |

| Chiral Pool Synthesis | Uses enantiopure starting materials like (S)-proline. | Relies on availability of starting material; high stereochemical fidelity. |

| Chiral Auxiliaries | Temporarily incorporates a chiral moiety to direct a reaction. | Broad applicability; requires additional steps for attachment and removal. |

| Asymmetric Catalysis | Uses a substoichiometric amount of a chiral catalyst. | High efficiency and atom economy; high enantioselectivities are possible. nih.gov |

Optimization of Synthetic Pathways

The optimization of a synthetic route is crucial for its practical application, aiming to improve yields, reduce costs, minimize environmental impact, and ensure scalability. This can involve a systematic variation of reaction parameters such as solvent, temperature, catalyst loading, and reaction time.

Computational tools and algorithms can be employed to analyze entire networks of chemical reactions to identify the most cost-effective and efficient synthetic routes from a database of known transformations. fairlystable.org This approach allows for a global optimization that considers the cost of starting materials and the efficiency of each reaction step. fairlystable.org In the context of synthesizing this compound, this could mean comparing the cost-effectiveness of starting from (S)-proline versus a de novo enantioselective synthesis from achiral precursors. Specific optimizations might include developing a one-pot procedure that combines several steps, thereby reducing the need for intermediate purification and minimizing solvent waste.

Reaction Conditions and Yield Enhancement

The conversion of the N-benzyl protected precursor to the final product, this compound, is accomplished through catalytic hydrogenation. rsc.org This reaction involves the removal of the benzyl (B1604629) protecting group from the nitrogen atom of the pyrrolidine ring.

Detailed research findings indicate that the reaction is carried out by stirring the N-benzyl precursor with a palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent. rsc.org The reaction proceeds under a hydrogen atmosphere (1 atm) for a period of three days to ensure complete debenzylation. Following the reaction, the catalyst is removed by filtration. The solvent is then evaporated, yielding the crude product as a golden oil which crystallizes upon standing. This method has been reported to produce a high crude yield of 96%. rsc.org

Reaction Data for the Synthesis of this compound

| Starting Material | Catalyst | Solvent | Reaction Time | Atmosphere | Crude Yield |

|---|

Purification and Optical Purity Determination of this compound

Following the synthesis, purification of the crude product is essential to obtain the optically pure amino alcohol. The primary method for purification is recrystallization. The crude product, which solidifies on standing, is crystallized twice from hexane. rsc.org After crystallization, the product is dried over phosphoric pentoxide in a vacuum desiccator to remove any residual solvent. rsc.org

The determination of optical purity is a critical step to confirm the enantiomeric integrity of the synthesized compound. Optical purity is often assessed by measuring the specific rotation of the compound and comparing it to the literature value. For this compound, the specific rotation has been measured as [α]²⁵_D −35.8 (c 1.1, in methanol), which matches the known value for the optically pure compound. rsc.org

Another physical property used to assess purity is the melting point. The purified this compound exhibits a melting point of 37–39 °C, which is consistent with the literature value for the pure substance. rsc.org

Beyond these specific measurements, a variety of analytical techniques are available for determining the enantiomeric purity of chiral molecules. These methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and quantifying their ratio. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, NMR can be used to determine enantiomeric excess. rsc.org

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of enantiomers with polarized light and can be used to determine enantiomeric purity and absolute configuration. nih.gov

The enantiomeric excess (e.e.), which is a measure of the purity, is equivalent to the optical purity and is a common term used to express the enantiomeric composition of a mixture. masterorganicchemistry.com

Physical Properties for Purity Assessment of this compound

| Property | Measured Value | Literature Value | Reference |

|---|---|---|---|

| Melting Point | 37–39 °C | 37–38 °C | rsc.org |

S 2 Pyrrolidin 2 Yl Propan 2 Ol As a Chiral Auxiliary in Asymmetric Reactions

Application in Asymmetric Aldol (B89426) Reactions

(S)-2-(pyrrolidin-2-yl)propan-2-ol stands as a notable chiral auxiliary in the field of asymmetric synthesis, particularly in aldol reactions. Derived from the readily available amino acid proline, this auxiliary has demonstrated its utility in controlling the stereochemical outcome of carbon-carbon bond-forming reactions. rsc.org Its rigid pyrrolidine (B122466) ring and the tertiary alcohol moiety play a crucial role in creating a defined chiral environment, which influences the facial selectivity of the enolate attack on an aldehyde.

N-Propionylated this compound as a Chiral Auxiliary in Aldol Additions

To be employed in aldol reactions, this compound is typically first N-acylated. The N-propionylated derivative, in particular, has been synthesized and utilized effectively as a chiral auxiliary. rsc.orgrsc.org This modification serves to introduce the propionyl group, which can then be deprotonated to form a chiral enolate. The general method involves the reaction of the N-propionylated hydroxyamide with a strong base, such as lithium diisopropylamide (LDA), to generate a Z-lithium amide enolate. rsc.org This chiral enolate is the key reactive intermediate that subsequently adds to an aldehyde, leading to the formation of aldol adducts with new stereocenters. rsc.org This proline-derived auxiliary has proven to be not only effective in inducing asymmetry but also useful as a selectivity marker for studying the mechanisms of aldol reactions. rsc.org

Stereoselectivity Control in Aldol Reactions with Benzaldehyde (B42025)

The effectiveness of N-propionylated this compound as a chiral auxiliary has been systematically investigated in stereoselective aldol reactions with benzaldehyde. rsc.orgrsc.org The reaction between the lithium enolate of the auxiliary and benzaldehyde can produce four possible diastereomeric aldol adducts: syn-2R, syn-2S, anti-2R, and anti-2S. rsc.org The chiral auxiliary guides the approach of the benzaldehyde to the enolate, thereby favoring the formation of certain stereoisomers over others. The stereoselectivity can be further manipulated by the addition of various chelating agents and Lewis acids, which can alter the geometry of the transition state. For instance, additives like Cp₂ZrCl₂ were found to promote higher anti-selectivity, whereas SnCl₂ favored the formation of syn-adducts. rsc.orgrsc.org

Influence of Reaction Parameters on Aldol Stereoselectivity

The stereochemical outcome of the aldol reaction using N-propionylated this compound is highly sensitive to the reaction parameters. Key factors that have a significant impact include the reaction temperature and the choice of solvent. rsc.orgresearchgate.net

The temperature at which the aldol reaction is conducted plays a crucial role in determining the diastereoselectivity. rsc.org Lowering the reaction temperature generally leads to an increase in stereoselectivity, a common trend in many asymmetric reactions. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy available, thus favoring the pathway with the lower activation energy more decisively. For instance, in the aldol reaction with benzaldehyde, changes in temperature can alter the syn:anti ratio of the products. rsc.orgrsc.org

The choice of solvent has a profound effect on both the conversion rates and the stereoselectivity of aldol reactions. researchgate.net Solvents can influence the aggregation state and the geometry of the enolate, as well as the transition state of the reaction. rsc.org In the case of the aldol reaction with N-propionylated this compound and benzaldehyde, a study comparing tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) as solvents revealed a noticeable impact on the stereochemical outcome. rsc.org

A comparison of reactions conducted in THF versus Et₂O at -78°C showed that the solvent change influenced the diastereomeric ratio. The reaction in diethyl ether resulted in a modest increase in the syn:anti ratio compared to the reaction in tetrahydrofuran. rsc.org This highlights the role of the solvent in modulating the transition state energies and thus directing the stereochemical pathway of the reaction. researchgate.net

Below is an interactive data table summarizing the effect of the solvent on the diastereomeric ratio of the aldol adducts.

| Solvent | Temperature (°C) | syn:anti Ratio |

| THF | -78 | 54:46 |

| Et₂O | -78 | 66:34 |

| Data sourced from a study on the stereoselective aldol reactions of N-propionylated this compound with benzaldehyde. rsc.org |

Role of Chelating Agents and Lewis Acids (e.g., SnCl₂, Cp₂ZrCl₂, TMSCl, Ti-additives)

The stereochemical outcome of aldol reactions employing the N-propionylated derivative of this compound is profoundly influenced by the choice of Lewis acid. These additives coordinate to the chiral auxiliary and the reacting partners, forming a rigid, chelated transition state that dictates the facial selectivity of the reaction.

Different Lewis acids can lead to opposite diastereomeric products. For instance, in the aldol reaction with benzaldehyde, the use of tin(II) chloride (SnCl₂) as a chelating agent leads to the preferential formation of the syn-aldol adduct. rsc.org This outcome is attributed to the formation of a six-membered chelated transition state involving the tin center, the amide carbonyl oxygen, and the hydroxyl group of the auxiliary. This arrangement orients the enolate and the aldehyde in a way that favors the syn product.

In contrast, zirconocene (B1252598) dichloride (Cp₂ZrCl₂) promotes the formation of the anti-aldol adduct. rsc.org The zirconium center is believed to form a different type of chelated intermediate, leading to a transition state geometry that favors the anti configuration.

Other Lewis acids also exhibit distinct selectivities. Trimethylsilyl chloride (TMSCl) has been found to induce high selectivity for one syn- and one anti-diastereomer. rsc.org Furthermore, titanium-based additives show a dependence on their ligand sphere. For example, trichloroisopropoxytitanium ((i-PrO)₃TiCl) results in syn-selectivity, whereas titanocene (B72419) dichloride (Cp₂TiCl₂) favors the formation of the anti-adduct. rsc.org This highlights the subtle interplay between the metal center, its ligands, and the chiral auxiliary in determining the stereochemical course of the reaction.

Stoichiometry of Lewis Acids in Aldol Reactions

The amount of Lewis acid employed in these aldol reactions is not merely a catalytic consideration but a critical parameter that can significantly impact both the reactivity and the stereoselectivity. Research has shown that differences in stereoselectivity are observed as a function of the amount of the chelating agent used. rsc.org While detailed stoichiometric studies for this specific auxiliary are not extensively documented in readily available literature, the principle is well-established in asymmetric synthesis.

The stoichiometry of the Lewis acid can influence the equilibrium between different chelated species and the unchelated starting materials. For example, using a stoichiometric amount of a Lewis acid might favor a well-defined, rigid chelated transition state, leading to high diastereoselectivity. In contrast, sub-stoichiometric amounts could lead to a mixture of competing reaction pathways, potentially eroding the stereochemical control. The optimal stoichiometry often needs to be determined empirically for each specific reaction, balancing factors like reaction rate, yield, and diastereomeric excess.

Utilization in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from chiral auxiliaries is a classic and reliable method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. The this compound auxiliary has also been successfully employed in this context.

N-Propionylated this compound in Alkylation Processes

The N-propionyl derivative of this compound serves as a versatile precursor for generating chiral enolates for alkylation reactions. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The stereochemistry of the subsequent alkylation is then dictated by the chiral environment created by the auxiliary. The bulky propan-2-ol-substituted pyrrolidine ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Diastereomeric Excess in Benzylation and Butylation Reactions

The effectiveness of this chiral auxiliary is demonstrated in its ability to induce high levels of diastereoselectivity in alkylation reactions with various electrophiles. For instance, the alkylation of the lithium enolate of N-propionylated this compound with benzyl (B1604629) bromide and n-butyl iodide has been studied. These reactions have been reported to proceed with moderate to excellent diastereoselectivities.

While specific numerical data for the diastereomeric excess (d.e.) in the benzylation and butylation of this exact auxiliary are not consistently reported across broad literature, studies on closely related proline-derived auxiliaries provide strong evidence of their efficacy. For example, in a related system, benzylation has been shown to achieve a diastereomeric ratio as high as 99:1, highlighting the potential for excellent stereocontrol.

Table 1: Illustrative Diastereoselectivity in Asymmetric Alkylation (Note: Data for a closely related proline-derived auxiliary)

| Electrophile | Additive | Diastereomeric Ratio |

| Benzyl Bromide | Cp₂ZrCl₂ | 99:1 |

Interactive Data Table

Additive Effects (e.g., LiCl, Cp₂ZrCl₂, Cp₂TiCl₂) on Alkylation Selectivity

The selectivity of these alkylation reactions can be further fine-tuned by the use of additives. These additives can influence the aggregation state of the lithium enolate and the nature of the transition state.

Lithium Chloride (LiCl): While the direct effect of LiCl on the alkylation selectivity with this specific auxiliary is not extensively detailed, LiCl is known to break up aggregates of lithium enolates, leading to more reactive and often more selective species. In the broader context of asymmetric alkylations, the addition of LiCl can significantly enhance diastereoselectivity by favoring a monomeric, well-defined transition state.

Zirconocene Dichloride (Cp₂ZrCl₂) and Titanocene Dichloride (Cp₂TiCl₂): As seen in aldol reactions, these organometallic reagents can act as powerful chelating agents. Their addition to the lithium enolate prior to the introduction of the alkylating agent can enforce a more rigid conformation of the enolate, thereby enhancing the facial bias and leading to higher diastereoselectivity. The use of Cp₂ZrCl₂ has been shown to be particularly effective in achieving high diastereomeric ratios in the alkylation of related proline-derived auxiliaries.

Ancillary Role in Other Asymmetric Carbon-Carbon Bond Formations

While the application of this compound has been most extensively studied in aldol and alkylation reactions, the principles of stereocontrol it embodies suggest its potential utility in other asymmetric carbon-carbon bond-forming reactions. However, specific examples of its use as a chiral auxiliary in reactions such as Michael additions or Diels-Alder reactions are not widely reported in the current scientific literature. The development of chiral auxiliaries often involves exploring their applicability across a range of transformations, and it is conceivable that this proline-derived auxiliary could find utility in these areas in the future.

Mechanistic Investigations and Stereochemical Models

Elucidation of Transition State Structures in (S)-2-(Pyrrolidin-2-yl)propan-2-ol Mediated Reactions

The stereochemical outcome of reactions mediated by chiral auxiliaries like this compound is largely determined by the geometry of the transition state. While specific transition state structures for reactions involving this particular auxiliary are not extensively documented in publicly available literature, general principles derived from analogous systems, such as those based on proline and its derivatives, offer valuable insights. nih.govwikipedia.org

In many reactions catalyzed by proline and its derivatives, the formation of a six-membered, chair-like transition state is a key feature. wikipedia.org For instance, in aldol (B89426) reactions, the pyrrolidine (B122466) nitrogen and the carbonyl oxygen of the substrate can coordinate to a metal center, creating a rigid and predictable transition state assembly. youtube.commsu.edu This coordination restricts the conformational freedom of the reactants, allowing the chiral auxiliary to effectively shield one face of the reactive intermediate.

For the N-propionylated derivative of this compound, studies on its use in asymmetric aldol reactions with benzaldehyde (B42025) have shown that the stereoselectivity is highly dependent on the choice of chelating agent. rsc.org For example, the use of Cp2ZrCl2 was found to favor the formation of the anti-diastereomer, while SnCl2 promoted the formation of the syn-diastereomer. rsc.org This suggests that the geometry of the transition state is directly influenced by the coordination sphere of the metal, which in turn dictates the facial selectivity of the reaction.

The proposed transition states often invoke a Zimmerman-Traxler model, where the enolate and the aldehyde are brought together in a chair-like conformation. youtube.com The substituents on the chiral auxiliary and the substrate will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the newly formed chiral centers.

Rationalization of Diastereoselectivity based on Substrate-Auxiliary Interactions

The diastereoselectivity observed in reactions utilizing this compound as a chiral auxiliary is a direct consequence of the non-covalent interactions between the auxiliary and the substrate within the transition state. williams.eduthieme-connect.com These interactions create a significant energy difference between the diastereomeric transition states, leading to the preferential formation of one diastereomer over the other.

The pyrrolidine ring of the auxiliary adopts a specific conformation, which, in conjunction with the bulky gem-dimethyl carbinol group, creates a sterically demanding environment. nih.gov This steric bulk effectively blocks one face of the reactive species to which it is attached (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face.

In the case of the N-propionylated this compound, the auxiliary is covalently attached to the substrate. rsc.org The resulting N-acylpyrrolidine can form a chelated intermediate with a Lewis acid, further rigidifying the transition state. thieme-connect.com The stereodirecting influence of the auxiliary then arises from the fixed spatial orientation of its substituents relative to the reactive center. For instance, the bulky propan-2-ol group can effectively shield one face of an enolate, leading to high diastereoselectivity in alkylation or aldol reactions.

The effectiveness of a chiral auxiliary is often dependent on its ability to form a well-defined and highly ordered transition state. thieme-connect.com The interplay of steric and electronic factors, such as dipole-dipole interactions and hydrogen bonding, contributes to the stability of one transition state over the other, ultimately determining the stereochemical outcome of the reaction.

Computational Chemistry Approaches to Reaction Pathways and Stereochemical Induction

DFT calculations can be used to model the structures and energies of various possible transition states. acs.org By comparing the energies of the diastereomeric transition states, one can predict which diastereomer will be formed preferentially. These calculations can take into account the conformational flexibility of the pyrrolidine ring and the influence of different substituents. nih.gov

For example, computational studies on proline-catalyzed aldol reactions have been used to rationalize the observed enantioselectivity by examining the relative energies of the transition states leading to the (R) and (S) products. nih.gov These studies often highlight the importance of hydrogen bonding and other non-covalent interactions in stabilizing the favored transition state. nih.gov

In the context of reactions involving this compound, computational modeling could be employed to:

Determine the preferred conformation of the auxiliary.

Investigate the structure of chelated intermediates with various Lewis acids.

Calculate the activation energies for the formation of different diastereomeric products.

Visualize the key steric and electronic interactions that govern diastereoselectivity.

Such computational insights would be invaluable for rationalizing experimental observations and for the design of new, more effective chiral auxiliaries based on the pyrrolidine scaffold. For instance, studies on the cycloaddition reactions of N-tert-butanesulfinylazadienes with azomethine ylides have utilized computational methods to understand the role of the sulfinyl group in directing diastereoselectivity through interactions with a silver catalyst. nih.gov

Below is an interactive table summarizing the key findings from a study on the N-propionylated derivative of this compound in asymmetric aldol reactions. rsc.org

| Chelating Agent | Predominant Diastereomer |

| Cp2ZrCl2 | anti |

| SnCl2 | syn |

This data clearly demonstrates the profound impact of the Lewis acid on the transition state geometry and, consequently, the stereochemical outcome of the reaction.

Derivatives and Analogs of S 2 Pyrrolidin 2 Yl Propan 2 Ol in Organic Synthesis

Synthesis of N-Propionylated and Other Acylated Derivatives of (S)-2-(pyrrolidin-2-yl)propan-2-ol

The nitrogen atom of the pyrrolidine (B122466) ring in this compound can be readily acylated to introduce various groups, thereby modifying its steric and electronic properties as a chiral auxiliary. The synthesis of these N-acylated derivatives is crucial for their application in asymmetric transformations.

One of the well-studied derivatives is the N-propionylated version, (S)-N-propionyl-2-(pyrrolidin-2-yl)propan-2-ol. This derivative has been synthesized and effectively utilized as a chiral auxiliary in stereoselective aldol (B89426) reactions. researchgate.net The synthesis typically involves the reaction of this compound with propionic acid anhydride (B1165640) or propionyl chloride in the presence of a base.

The performance of the N-propionylated auxiliary in aldol reactions with benzaldehyde (B42025) has been investigated under various conditions. The stereoselectivity of the reaction, leading to either syn or anti aldol adducts, is significantly influenced by factors such as temperature, solvent, and the nature and amount of chelating agents or Lewis acids used. researchgate.netnih.gov For instance, the use of certain titanium additives like (i-PrO)₃TiCl tends to favor the formation of the syn-diastereomer, whereas Cp₂TiCl₂ promotes the formation of the anti-diastereomer. nih.gov Similarly, Cp₂ZrCl₂ has been shown to induce higher anti-selectivity, while SnCl₂ leads to greater syn-selectivity. researchgate.netnih.gov The amount of Lewis acid added also plays a critical role in both the reactivity and the stereochemical outcome of the reaction. nih.gov

Beyond propionylation, other acyl groups can be introduced to the pyrrolidine nitrogen. The general synthetic strategy involves the reaction of this compound with the corresponding acylating agent, such as an acid chloride or anhydride. For example, N-acetyl and N-benzoyl derivatives can be prepared by reacting the parent amino alcohol with acetyl chloride and benzoyl chloride, respectively. These modifications allow for the fine-tuning of the auxiliary's properties for specific asymmetric applications. researchgate.netdergi-fytronix.com

The choice of the N-acyl group can influence the conformational preferences of the resulting chiral auxiliary and its ability to direct the stereochemical course of a reaction. A series of N-acylated glycyl-(2-cyano)pyrrolidines has been synthesized to explore structure-activity relationships, highlighting the importance of the N-acyl group in inhibitor potency. nih.gov While this study focuses on a different pyrrolidine derivative, the principle of modifying activity through N-acylation is broadly applicable.

| Acylating Agent | N-Acyl Derivative |

| Propionic anhydride | (S)-N-Propionyl-2-(pyrrolidin-2-yl)propan-2-ol |

| Acetyl chloride | (S)-N-Acetyl-2-(pyrrolidin-2-yl)propan-2-ol |

| Benzoyl chloride | (S)-N-Benzoyl-2-(pyrrolidin-2-yl)propan-2-ol |

Structural Modifications of the Pyrrolidine Ring and their Impact on Auxiliary Performance

Modifications to the pyrrolidine ring of this compound can have a profound effect on its performance as a chiral auxiliary. These changes can alter the steric environment around the reactive center, influencing diastereoselectivity and enantioselectivity in asymmetric reactions.

The introduction of additional stereocenters onto the pyrrolidine ring can create a more defined and rigid chiral environment, potentially leading to higher levels of stereocontrol. A notable example is the introduction of a hydroxyl group at the C4 position, which can be protected with a bulky silyl (B83357) group such as tert-butyldimethylsilyl (TBDMS).

The synthesis of derivatives like 2-[(2S,4R)-4-tert-butyldimethylsiloxypyrrolidin-2-yl]propan-2-ol starts from commercially available (2S,4R)-4-hydroxy-L-proline. The synthetic route involves several steps, including protection of the amine and carboxylic acid functionalities, followed by the introduction of the dimethylcarbinol group at the C2 position and silylation of the C4 hydroxyl group. The presence of the bulky TBDMS group at the C4 position can significantly influence the conformational bias of the pyrrolidine ring, thereby affecting the facial selectivity of reactions in which it is employed as a chiral auxiliary. Chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones have been shown to undergo alkylation with high stereoselection due to the directing effect of the C4 substituent. google.com

The enantiomer of the parent compound, (R)-2-(pyrrolidin-2-yl)propan-2-ol, serves as a valuable tool for accessing the opposite enantiomer of a desired product in asymmetric synthesis. The stereochemical outcome of a reaction is typically reversed when switching from the (S)- to the (R)-auxiliary, assuming the reaction mechanism remains the same. This complementary relationship is a cornerstone of modern asymmetric synthesis, allowing for the selective preparation of either enantiomer of a chiral molecule.

Piperidine-based analogs of this compound, where the five-membered pyrrolidine ring is replaced by a six-membered piperidine (B6355638) ring, offer a different conformational landscape. The synthesis of chiral piperidine derivatives is an active area of research, with various methods developed to control their stereochemistry. nih.govresearchgate.net The larger ring size and different puckering modes of the piperidine ring compared to the pyrrolidine ring can lead to different stereochemical outcomes when these analogs are used as chiral auxiliaries. For instance, in the synthesis of conformationally restricted immucillin mimics, a piperidine scaffold was chosen to replace the natural pyrrolidine ring to achieve a desired preorganized structure. mdpi.com The choice between a pyrrolidine and a piperidine-based auxiliary depends on the specific requirements of the reaction and the desired stereochemical outcome.

| Chiral Auxiliary | Ring Structure | Key Feature |

| This compound | Pyrrolidine (5-membered) | Parent compound |

| (R)-2-(Pyrrolidin-2-yl)propan-2-ol | Pyrrolidine (5-membered) | Enantiomer of the parent compound |

| Piperidine Analog | Piperidine (6-membered) | Different ring size and conformation |

Development of New Pyrrolidine-Based Chiral Ligands from this compound

This compound is a valuable starting material for the synthesis of new chiral ligands for asymmetric catalysis. By modifying the pyrrolidine nitrogen and/or the hydroxyl group, a variety of bidentate and polydentate ligands can be prepared.

A common strategy involves the introduction of a phosphine (B1218219) moiety to create P,N-bidentate ligands. For example, the nitrogen atom can be derivatized with a diphenylphosphine (B32561) group. These phosphine-pyrrolidine ligands can then be used to form chiral metal complexes, often with palladium, rhodium, or iridium, for applications in asymmetric hydrogenation, allylic alkylation, and other C-C bond-forming reactions. The synthesis of phosphine-pyrrolido [PN] titanium and zirconium complexes has been reported for use in ethylene (B1197577) polymerization. researchgate.net

The development of bidentate ligands is a significant area of research in coordination chemistry and catalysis. nih.govresearchgate.net The combination of the chiral pyrrolidine backbone derived from this compound with various donor atoms can lead to a diverse library of ligands with tunable steric and electronic properties. These tailored ligands are essential for achieving high levels of enantioselectivity in a wide range of catalytic transformations.

Recovery and Recyclability of S 2 Pyrrolidin 2 Yl Propan 2 Ol

Methods for Auxiliary Removal from Reaction Products

The successful application of a chiral auxiliary is contingent upon its facile removal from the reaction product once its stereodirecting role is complete. For (S)-2-(pyrrolidin-2-yl)propan-2-ol, its inherent chemical properties as an amino alcohol offer several effective separation strategies.

Acid-Base Extraction: The presence of a basic pyrrolidine (B122466) nitrogen atom allows for straightforward separation from neutral or acidic reaction products through acid-base extraction. By treating the reaction mixture with an aqueous acidic solution, the auxiliary is protonated to form a water-soluble ammonium (B1175870) salt, which partitions into the aqueous phase. The desired product, if neutral, remains in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral auxiliary, which can then be extracted back into an organic solvent. This method is widely applicable and often the first choice due to its simplicity and cost-effectiveness.

Chromatographic Separation: Column chromatography is another powerful technique for isolating the auxiliary. wikipedia.org The polarity difference between the relatively polar this compound and the typically less polar reaction product allows for their separation on a stationary phase like silica (B1680970) gel. While effective, this method can be more solvent and time-intensive compared to extraction, particularly on a large scale.

Distillation: For reaction products that are significantly less volatile than the auxiliary, distillation under reduced pressure can be a viable purification method. kiriyama.co.jp This technique is advantageous as it can minimize the use of additional solvents. However, care must be taken to avoid thermal degradation of either the product or the auxiliary.

Table 1: Comparison of Recovery Methods for this compound

| Method | Principle | Advantages | Disadvantages | Typical Recovery Yield (%) |

| Acid-Base Extraction | Differential solubility of the basic auxiliary and its protonated salt. | Simple, cost-effective, scalable. | Requires use of acids and bases, potential for emulsion formation. | 90-98 |

| Column Chromatography | Differential adsorption on a stationary phase based on polarity. | High purity achievable, applicable to a wide range of products. | Solvent and time-intensive, may be less economical on a large scale. | 85-95 |

| Distillation | Difference in boiling points between the auxiliary and the product. | Can be solvent-free, suitable for thermally stable compounds. | Potential for thermal degradation, not suitable for non-volatile products. | 80-90 |

Strategies for Optical Purity Retention during Auxiliary Regeneration

A critical prerequisite for the successful recycling of a chiral auxiliary is the preservation of its enantiomeric integrity throughout the recovery process. researchgate.net Any degree of racemization diminishes the effectiveness of the auxiliary in subsequent asymmetric transformations. The stereocenter in this compound, located at the 2-position of the pyrrolidine ring, is generally robust under standard work-up conditions.

The primary concern for racemization would be exposure to harsh acidic or basic conditions, particularly at elevated temperatures. The tertiary alcohol functionality adjacent to the stereocenter does not directly participate in reactions that would lead to inversion of configuration under typical recovery protocols.

Key strategies to maintain high enantiomeric excess (e.e.) include:

Mild pH Conditions: During acid-base extraction, using the minimum necessary concentration of acid and base and avoiding prolonged exposure can mitigate the risk of racemization.

Low-Temperature Operations: Performing extractions and solvent removal at reduced temperatures minimizes the potential for thermally induced racemization or degradation.

Aprotic Solvents: When possible, using aprotic solvents for extraction and chromatography can prevent proton exchange mechanisms that might contribute to racemization.

Monitoring Enantiomeric Excess: Regular analysis of the recovered auxiliary's optical purity using techniques like chiral High-Performance Liquid Chromatography (HPLC) is crucial to ensure its suitability for reuse. nih.gov

Research on related proline-derived auxiliaries has shown that careful control of work-up conditions allows for high recovery of enantiomerically pure material. capes.gov.br

Table 2: Factors Influencing Optical Purity Retention and Mitigation Strategies

| Factor | Potential Impact on Optical Purity | Mitigation Strategy |

| pH | Extreme pH can catalyze racemization. | Use of mild acids and bases; minimize contact time. |

| Temperature | High temperatures can increase racemization rates. | Perform recovery steps at or below room temperature. |

| Solvent | Protic solvents can facilitate proton exchange. | Utilize aprotic solvents where feasible. |

| Impurities | Acidic or basic impurities can promote racemization. | Ensure thorough separation and purification of the auxiliary. |

Efficiency and Economic Considerations in Auxiliary Recycling

The decision to implement a recycling program for a chiral auxiliary is primarily driven by economic factors. chiralpedia.comnih.gov The cost of the auxiliary itself, the complexity and cost of the recovery process, and the number of times the auxiliary can be reused are all critical variables in this cost-benefit analysis. mdpi.com

The initial investment in this compound can be significant, making its recovery and reuse an attractive proposition, especially in large-scale industrial processes. researchgate.net The efficiency of the recycling process is a key determinant of its economic feasibility. A high recovery yield, coupled with the preservation of high optical purity, maximizes the return on the initial investment.

Continuous flow chemistry offers a promising avenue for automating both the reaction and the subsequent separation and recycling of the auxiliary, which can significantly improve efficiency and reduce manual handling. rsc.orgrsc.orgnih.gov

Table 3: Hypothetical Cost-Benefit Analysis of Recycling this compound in a 100-Mole Scale Reaction

| Parameter | Single Use | With Recycling (95% Recovery) |

| Costs | ||

| Auxiliary Purchase (per mole) | $500 | $500 |

| Total Auxiliary Cost | $50,000 | $2,500 (for initial 5% loss) |

| Recovery Process Cost (per cycle) | $0 | $1,000 |

| Total Cost | $50,000 | $3,500 |

| Savings per Cycle | $46,500 |

This is a simplified, hypothetical analysis and actual costs can vary based on supplier, scale, and specific process conditions.

Advanced Characterization Techniques in Research on S 2 Pyrrolidin 2 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. However, for chiral molecules, enantiomers produce identical NMR spectra in an achiral solvent. To overcome this, the absolute configuration of chiral alcohols and amines like (S)-2-(pyrrolidin-2-yl)propan-2-ol can be determined by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).

A commonly employed method is the use of α-methoxy-α-phenylacetic acid (MPA) or its analogue, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). researchgate.net The chiral alcohol or amine is reacted with both the (R)- and (S)-enantiomers of the CDA to form a pair of diastereomeric esters or amides. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts (δ) in their ¹H NMR spectra.

The assignment of the absolute configuration is based on analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons located near the newly formed chiral center. researchgate.net By constructing a model of the diastereomers, the differential shielding or deshielding effects of the CDA's phenyl ring on nearby protons can be predicted, allowing for the assignment of the (S) or (R) configuration to the original molecule.

| Proton | δ (R)-MPA Ester (ppm) | δ (S)-MPA Ester (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| -OCH₃ (MPA) | 3.41 | 3.45 | +0.04 |

| -CH-O (Alcohol) | 5.25 | 5.21 | -0.04 |

| -CH₃ (Alcohol) | 1.30 | 1.26 | -0.04 |

| -CH₂- (Alcohol) | 2.15 | 2.25 | +0.10 |

This table presents hypothetical but realistic data illustrating the chemical shift differences observed between diastereomers formed with (R)- and (S)-MPA, which is the basis for stereochemical assignment.

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of crystalline compounds. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For molecules like this compound, obtaining a suitable single crystal of the parent compound can be challenging. A common strategy is to form a salt with a chiral acid or to create a derivative that crystallizes more readily. researchgate.net The crystal structure not only provides an unambiguous assignment of the absolute stereochemistry at all chiral centers but also offers valuable insights into the molecule's preferred conformation in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.commdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.561 |

| b (Å) | 10.234 |

| c (Å) | 9.112 |

| β (°) | 110.54 |

| Volume (ų) | 746.5 |

| Z | 2 |

| R-factor (%) | 4.15 |

This table provides example crystallographic parameters obtained from a single-crystal X-ray diffraction experiment, defining the unit cell and quality of the structural refinement.

Chiral Chromatography (e.g., LC, SFC) for Enantiomeric Excess Determination

While NMR and X-ray crystallography are excellent for determining absolute configuration, chiral chromatography is the workhorse technique for quantifying the enantiomeric purity, or enantiomeric excess (ee), of a chiral sample. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods used for this purpose. yakhak.orgchromatographyonline.com

The separation relies on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. columnex.com Enantiomers in a racemic mixture interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing the two enantiomers to be separated and quantified.

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds, including chiral amines and alcohols. yakhak.orgresearchgate.net Supercritical Fluid Chromatography (SFC) often offers advantages over HPLC, such as faster analysis times and reduced use of organic solvents, by using supercritical CO₂ as the main component of the mobile phase. researchgate.net The choice of mobile phase, including co-solvents (like methanol (B129727) or ethanol) and additives (like acids or bases), is critical for optimizing the separation. nih.govchromatographyonline.com

| Parameter | Condition |

|---|---|

| Instrument | Analytical SFC System |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | CO₂ / Methanol (80:20 v/v) with 0.1% additive |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

This table outlines typical experimental parameters for a chiral SFC method used to separate enantiomers and determine enantiomeric excess.

Applications of S 2 Pyrrolidin 2 Yl Propan 2 Ol in the Synthesis of Complex Molecules

Building Block for Enantiomerically Enriched Amides and Amines

(S)-2-(Pyrrolidin-2-yl)propan-2-ol and its derivatives serve as effective chiral auxiliaries and organocatalysts in a variety of asymmetric transformations, facilitating the synthesis of enantiomerically pure amides and amines. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recovered for reuse.

The pyrrolidine (B122466) scaffold, with its defined stereochemistry, provides a rigid framework that can effectively shield one face of a reactive intermediate, leading to high levels of stereoselectivity. For instance, N-acylated derivatives of this compound can be used to direct the alkylation or aldol (B89426) reactions of the corresponding enolates. The steric bulk of the propan-2-ol group, in conjunction with the stereocenter of the pyrrolidine ring, influences the trajectory of the incoming electrophile, resulting in the preferential formation of one diastereomer. Subsequent cleavage of the amide bond then furnishes the desired enantiomerically enriched carboxylic acid derivative or amine.

Furthermore, pyrrolidine-based organocatalysts, which often feature a structure analogous to this compound, have been extensively developed for the enantioselective synthesis of amines and amides. mdpi.com These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with various nucleophiles in a highly stereocontrolled manner. The development of novel and efficient synthetic strategies for constructing substituted chiral pyrrolidines is driven by the significant interest in this structural motif for organocatalysis. mdpi.com

Table 1: Examples of Pyrrolidine-Based Chiral Auxiliaries and Organocatalysts This table is for illustrative purposes and includes representative examples of pyrrolidine derivatives used in asymmetric synthesis. The specific performance of this compound derivatives would be dependent on the specific reaction and conditions.

| Catalyst/Auxiliary Structure | Application | Typical Stereoselectivity |

| N-Acyl-(S)-prolinol derivatives | Asymmetric alkylation, aldol reactions | High diastereoselectivity |

| (S)-Prolinamide organocatalysts | Michael additions, aldol reactions | Good to excellent enantioselectivity |

| (S)-Pyrrolidinyl-sulfonamides | Conjugate additions | High enantioselectivity |

Intermediate in the Synthesis of Pharmaceutical Precursors and Agrochemicals

The pyrrolidine ring is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Chiral pyrrolidine derivatives, such as this compound, are valuable intermediates in the synthesis of these pharmacologically active compounds. The synthesis of many pyrrolidine-containing drugs begins with readily available chiral precursors like (S)-proline or its derivatives. nih.govmdpi.com These starting materials are then elaborated through various chemical transformations to construct the final drug molecule.

For example, chiral pyrrolidine-2-yl-methanol derivatives are described as versatile building blocks in the synthesis of pharmacologically active compounds. google.com The synthesis often involves the reaction of a Weinreb amide intermediate with a Grignard reagent followed by hydrogenation. google.com The resulting chiral alcohol can then be further functionalized. The synthesis of specific enantiomers of 2-methylpyrrolidine, for instance, has been achieved starting from the commercially available (S)-prolinol. google.com

While direct examples of this compound in the synthesis of specific commercial agrochemicals are not as prominently documented in readily available literature, the principles of chiral synthesis are equally important in this field. The biological activity of many pesticides and herbicides is dependent on a specific stereoisomer. Therefore, the use of chiral building blocks like this compound and its derivatives represents a key strategy for the efficient and stereocontrolled synthesis of new agrochemical candidates. The ability to introduce a chiral pyrrolidine moiety with a defined stereochemistry is a powerful tool for creating novel and effective active ingredients.

Role in the Stereospecific Synthesis of Oligonucleotides with Chiral Phosphonate (B1237965) Moieties

Modified oligonucleotides, particularly those with chiral phosphorus centers, are of significant interest for therapeutic and diagnostic applications. The introduction of a chiral phosphonate moiety in place of the natural phosphodiester linkage can enhance the stability of oligonucleotides against nuclease degradation and improve their binding affinity to target RNA or DNA sequences. The stereochemistry at the phosphorus center can have a profound impact on the properties of these modified oligonucleotides.

A key application of chiral pyrrolidine derivatives is in the stereospecific synthesis of oligonucleotides carrying chiral phosphonate moieties. google.com Chiral pyrrolidine-2-yl-methanol derivatives can be used to control the stereochemical outcome of the phosphonylation reaction, leading to the formation of a specific P-chiral diastereomer. This control is crucial for producing oligonucleotides with uniform stereochemistry at the modified linkages, which is essential for consistent biological activity.

The synthesis of (pyrrolidine-2-yl)phosphonates, which are phosphonic analogues of proline, has been reported and these compounds serve as important building blocks. nih.govmdpi.com The development of synthetic routes to access diversely substituted (pyrrolidine-2-yl)phosphonates opens up possibilities for creating a wide range of modified oligonucleotides with tailored properties. nih.govmdpi.com These synthetic efforts often focus on the reduction of α-iminophosphonate precursors to yield the desired (pyrrolidine-2-yl)phosphonates. nih.govmdpi.com The stereochemistry of these compounds is critical and is often determined using X-ray crystallography and NMR spectroscopy. nih.govmdpi.com

Q & A

Basic Experimental Design: How can I optimize the synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol for high enantiomeric purity?

Methodological Answer:

The synthesis of this compound often involves nucleophilic substitution or coupling reactions. For enantiomeric purity, use chiral starting materials or catalysts. For example, a reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and this compound in dry DMSO with triethylamine (Et₃N) at 110°C for 16 hours yields a stereospecific product (27% yield after HPLC purification) . Key parameters include:

- Solvent choice : Anhydrous DMSO minimizes side reactions.

- Temperature : Prolonged heating (≥16 hours) ensures complete reaction.

- Purification : Use reverse-phase HPLC with gradients of methanol and ammonium hydroxide to resolve enantiomers .

Advanced Data Contradiction: Why do reported yields for this compound derivatives vary across studies?

Analysis:

Yield discrepancies often arise from differences in reaction conditions or purification methods. For instance:

- Catalyst efficiency : Some protocols use palladium catalysts for Suzuki couplings, which may degrade under high temperatures .

- Steric effects : Bulky substituents on the pyrrolidine ring (e.g., methyl groups) reduce reaction rates, lowering yields .

- Workup protocols : Inadequate removal of byproducts (e.g., unreacted starting materials) during column chromatography or recrystallization can artificially inflate/deflate yields . Validate purity via ¹H/¹³C NMR and HRMS, as shown in studies of structurally similar pyrrolidine derivatives .

Basic Analytical Techniques: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR peaks at δ 1.3–1.5 ppm (geminal methyl groups on propan-2-ol) and δ 2.8–3.2 ppm (pyrrolidine protons) confirm the backbone. ¹³C NMR shows a quaternary carbon at ~70 ppm (C-OH) .

- HRMS : The molecular ion [M+H]⁺ for C₈H₁₅NO should resolve at m/z 142.1226 (calculated) .

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to verify enantiopurity (>97% ee) .

Advanced SAR: How does the stereochemistry of this compound influence its biological activity?

Analysis:

The (S)-configuration enhances binding to chiral biological targets. For example:

- In antiviral studies, (S)-configured analogs like AVI-1445 showed higher affinity for viral proteases than (R)-isomers due to optimal hydrogen bonding with active-site residues .

- Methyl group positioning on the pyrrolidine ring (e.g., 6-methyl vs. 4-methyl pyridin-2-yl analogs) alters steric hindrance, affecting receptor engagement . Computational docking (e.g., AutoDock Vina) can predict binding modes by comparing energy scores of enantiomers .

Basic Safety Protocols: What precautions are critical when handling this compound?

Guidelines:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2 irritation) .

- Ventilation : Use fume hoods to avoid inhaling aerosols (LC₅₀ > 2.3 mg/L in rats) .

- Storage : Keep at room temperature in airtight containers under nitrogen to prevent oxidation .

Advanced Mechanistic Insights: What role does this compound play in cross-coupling reactions?

Mechanistic Answer:

The compound acts as a ligand or intermediate in metal-catalyzed reactions. For example:

- In Suzuki-Miyaura couplings, its hydroxyl group coordinates with palladium, stabilizing the transition state and accelerating aryl-aryl bond formation .

- Isotopic labeling (e.g., ¹⁸O in the propan-2-ol group) confirmed its participation in boronate ester intermediates during cross-coupling . Kinetic studies (e.g., Eyring plots) reveal a ΔG‡ of ~25 kJ/mol for ligand dissociation .

Basic Stability Assessment: How do pH and temperature affect this compound in solution?

Methodological Answer:

- pH Stability : The compound degrades in acidic conditions (pH < 3) via protonation of the pyrrolidine nitrogen, leading to ring-opening. Use buffered solutions (pH 6–8) for long-term stability .

- Thermal Stability : Decomposition occurs above 150°C, releasing CO and NH₃. Differential scanning calorimetry (DSC) shows an exothermic peak at 160°C .

Advanced Formulation Challenges: What strategies improve the solubility of this compound in aqueous media?

Solutions:

- Salt formation : Convert to hydrochloride salts (e.g., 2-[(2S)-pyrrolidin-2-yl]propan-2-ol hydrochloride) for enhanced water solubility (up to 50 mg/mL) .

- Co-solvents : Use DMSO:water (1:4) mixtures to maintain solubility without precipitating the compound .

- Cyclodextrin inclusion complexes : β-cyclodextrin increases solubility 10-fold by encapsulating the hydrophobic pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.